N-(5-bromopyridin-2-yl)-2,4-diethoxybenzamide
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Overview
Description
N-(5-bromopyridin-2-yl)-2,4-diethoxybenzamide is an organic compound that belongs to the class of benzamides It contains a pyridyl ring substituted with a bromine atom at position 5 and a benzamide moiety with ethoxy groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2,4-diethoxybenzamide typically involves the following steps:
Bromination: The starting material, 2-aminopyridine, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane.
Amidation: The brominated pyridine derivative is then reacted with 2,4-diethoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2,4-diethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyridyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles like amines, thiols, or alkoxides, and the reactions are often carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2,4-diethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions with various biomolecules.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2,4-diethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromopyridin-2-yl)-2-bromoacetamide: This compound has a similar pyridyl ring structure but with a bromoacetamide moiety instead of a benzamide.
N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide: Similar to N-(5-bromopyridin-2-yl)-2,4-diethoxybenzamide, but with methoxy groups instead of ethoxy groups.
Uniqueness
This compound is unique due to the presence of both the bromopyridyl and diethoxybenzamide moieties, which can impart specific chemical and biological properties. The ethoxy groups may enhance solubility and stability compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-3-21-12-6-7-13(14(9-12)22-4-2)16(20)19-15-8-5-11(17)10-18-15/h5-10H,3-4H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUBYQLPIWLJLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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